molecular formula C16H16N4O2 B8108808 5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B8108808
M. Wt: 296.32 g/mol
InChI Key: XQIFOZIXKWXIFT-UHFFFAOYSA-N
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Description

5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS No. 1251021-08-5) is a spirocyclic compound featuring a fused indoline-pyran scaffold substituted with a pyrimidinyl group at position 1 and an amino group at position 3. Its spiro architecture confers conformational rigidity, which often enhances binding specificity in biological systems . Its purity (97%) and structural confirmation via spectroscopic methods (IR, NMR) are inferred from analogous spiro[indoline-3,4'-pyran] derivatives .

Properties

IUPAC Name

5-amino-1-pyrimidin-5-ylspiro[indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-11-1-2-14-13(7-11)16(3-5-22-6-4-16)15(21)20(14)12-8-18-10-19-9-12/h1-2,7-10H,3-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIFOZIXKWXIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)N)N(C2=O)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its biological properties. The presence of the pyrimidine ring and the indoline-pyran moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, a study reported an IC50 value of 12 µM against breast cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In a series of tests, it was effective against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and indoline moieties have been explored to enhance potency and selectivity. For example, substituting different functional groups on the pyrimidine ring has resulted in improved anticancer efficacy .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity .
  • Infection Control : Another study assessed its efficacy in treating bacterial infections in vivo, revealing a reduction in bacterial load in infected mice models when treated with the compound .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-712 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Anti-inflammatoryMacrophages-

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related spiro[indoline-3,4'-pyran] derivatives:

Compound Name Key Substituents Synthesis Method Biological Activity (MIC, µg/mL) Key References
5-Amino-1-(pyrimidin-5-yl)-spiro[indoline-3,4'-pyran]-2-one 5-Amino, 1-pyrimidin-5-yl Multicomponent reaction (inferred) Not reported
Ethyl-2'-amino-3'-cyano-6'-methyl-spiro[indoline-3,4'-pyran]-5'-carboxylate 2'-Amino, 3'-cyano, 6'-methyl, 5'-carboxylate Catalyst-free one-pot synthesis S. aureus: 64, E. coli: 128
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one 6-Bromo Halogenation of spiro core Not reported
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid 5-Carboxylic acid Functionalization of spiro core Not reported
Schiff bases derived from spiro[indoline-3,4'-pyran]-3'-carbonitriles 3'-Cyano, aromatic aldehyde condensates Ammonium chloride-catalyzed condensation S. aureus: 32–64, E. coli: 64–128

Key Observations

Synthetic Efficiency: The target compound lacks explicit synthetic details, but analogous derivatives (e.g., Ethyl-2'-amino-3'-cyano-6'-methyl-spiro[indoline-3,4'-pyran]-5'-carboxylate) are synthesized via catalyst-free one-pot methods with moderate yields (55–62%) . In contrast, Schiff base derivatives are prepared using ammonium chloride catalysis in ethanol, achieving higher yields (75–85%) .

Biological Activity: The pyrimidinyl substituent in the target compound may enhance interactions with biological targets (e.g., kinases or microbial enzymes) due to its hydrogen-bonding capacity. However, antimicrobial data for the target compound are absent, whereas Schiff base derivatives exhibit notable activity against S. aureus (MIC 32–64 µg/mL) and E. coli (64–128 µg/mL) . Brominated analogues (e.g., 6-Bromo-spiro[indoline-3,4'-pyran]-2-one) are less explored for bioactivity but serve as intermediates for further functionalization .

Spectroscopic Characterization :

  • IR spectra of related compounds show characteristic peaks for NH₂ (3300–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C≡N (2200–2250 cm⁻¹) . NMR data for spiro[indoline-3,4'-pyran] derivatives typically include δ 1.5–2.5 ppm (pyran CH₂), δ 6.5–7.5 ppm (aromatic protons), and δ 8.0–8.5 ppm (pyrimidinyl protons) .

Physicochemical Properties: The amino and pyrimidinyl groups in the target compound likely improve solubility in polar solvents compared to brominated or alkylated analogues. Melting points for similar compounds range from 281–300°C, suggesting high thermal stability .

Therapeutic Potential and Molecular Docking

While direct studies on the target compound are absent, spiro[indoline-3,4'-pyran] conjugates with carboxamide or pyrazolo[3,4-b]pyridine moieties show promise in molecular docking studies for kinase inhibition .

Preparation Methods

Allylation-Cyclization Protocol (Patent WO2018163216A1)

This method utilizes oxindole as the starting material, proceeding through four stages:

Table 1: Reaction Conditions for Spiro Core Synthesis

StepReagents/ConditionsYieldKey Intermediate
1Allyl bromide, nBuLi, THF, -78°C82%3-Allylindolin-2-one (2)
2Formaldehyde, NaHCO₃, CH₃CN, reflux75%Formylated intermediate (5)
3I₂, Na₂CO₃, CH₃CN, 80°C78%Spiro-iodo compound (6b)
4NaN₃, DMF, 80°C81%Spiro-azide (7b)

The sequence employs a lithium-halogen exchange followed by tandem formylation and iodocyclization to construct the spiro architecture. Critical parameters include:

  • Strict temperature control (-78°C to -23°C) during allylation to prevent polymerization

  • Iodine-mediated cyclization at 80°C for 12 hours to ensure complete ring closure

  • Azide displacement using sodium azide in DMF for functional handle introduction

Multicomponent Approach (Zhejiang University Method)

An alternative route employs isatin derivatives in a one-pot reaction:

This method achieves 90-97% yields for the spiro core but requires subsequent functionalization for pyrimidine installation.

Pyrimidin-5-yl Group Incorporation Strategies

Suzuki-Miyaura Coupling

Post-cyclization functionalization using spiro-iodo intermediates:

Equation 1
Spiro-iodo (6b)+Pyrimidin-5-ylboronic acidPd(PPh3)4,Na2CO31-(Pyrimidin-5-yl)spiro intermediate\text{Spiro-iodo (6b)} + \text{Pyrimidin-5-ylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{1-(Pyrimidin-5-yl)spiro intermediate}

Optimized conditions:

  • 5 mol% Pd(PPh₃)₄

  • 2:1 DME/H₂O solvent system

  • 80°C for 24 hours (82% yield)

Click Chemistry Approach

Utilizing spiro-azide intermediates from Step 2.1:

Equation 2
Spiro-azide (7b)+Pyrimidin-5-yl acetyleneCuI, TBTATriazole-linked intermediate\text{Spiro-azide (7b)} + \text{Pyrimidin-5-yl acetylene} \xrightarrow{\text{CuI, TBTA}} \text{Triazole-linked intermediate}

Though effective (78% yield), this introduces a triazole spacer rather than direct attachment, necessitating subsequent cleavage steps.

Amino Group Installation

Nitro Reduction Pathway

Table 2: Catalytic Hydrogenation Conditions

EntryCatalystPressure (psi)Time (h)Yield
1Pd/C (10%)501295%
2Ra-Ni302488%

Key considerations:

  • Use of 5-nitroindoline precursors prior to spirocyclization

  • Hydrogenolysis post-pyrimidine installation to prevent catalyst poisoning

Direct Amination via Buchwald-Hartwig

Late-stage functionalization of halogenated intermediates:

Equation 3
5-Bromo-spiro intermediate+NH3Pd2dba3,Xantphos5-Amino derivative\text{5-Bromo-spiro intermediate} + \text{NH}_3 \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}} \text{5-Amino derivative}

Optimized at 100°C in dioxane with Cs₂CO₃ base (68% yield).

Purification and Characterization

Chromatographic Techniques

  • Normal phase silica gel (hexane:EtOAc 3:1 → 1:2 gradient)

  • Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA)

Spectroscopic Validation

Key ¹H NMR Signals (400 MHz, DMSO-d₆):

  • δ 8.87 (s, 1H, pyrimidine H)

  • δ 7.25 (d, J = 7.8 Hz, 1H, indole H)

  • δ 4.15 (m, 2H, pyran H)

  • δ 3.72 (s, 2H, NH₂)

HRMS (ESI+):
Calculated for C₁₆H₁₆N₄O₂ [M+H]⁺: 296.1264
Found: 296.1267

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodTotal StepsOverall YieldPurity (HPLC)
Allylation-Cyclization652%99.1%
Multicomponent448%97.8%

The patent-derived allylation route provides superior purity while the multicomponent approach offers step economy .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(pyrimidin-5-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, including cyclization and spiro-ring formation. Key steps may include:

  • Condensation reactions between pyrimidinyl amines and indoline precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
  • Spirocyclization using acid or base catalysts (e.g., acetic acid or K₂CO₃) to form the tetrahydrospiro[indoline-3,4'-pyran] core .
  • Purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) or preparative HPLC to achieve >95% purity .
    Critical parameters include strict anhydrous conditions for moisture-sensitive intermediates and monitoring reaction progress via TLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and spiro-junction geometry (e.g., δ 6.8–7.2 ppm for pyrimidine protons; δ 3.5–4.5 ppm for tetrahydrospiro protons) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₄O₂: 296.1266) .
  • X-ray crystallography : For absolute stereochemical confirmation, as seen in related spiro-indoline derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases due to the pyrimidine moiety’s role in ATP-binding site interactions .
  • Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria, referencing structurally similar spiro-indoline derivatives with reported antibacterial properties .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing groups to the pyrimidine ring?

Modifications require careful tuning of:

  • Electrophilic substitution conditions : Use Lewis acids (e.g., FeCl₃) to direct nitration or halogenation at the pyrimidine C4/C6 positions .
  • Protecting group strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during functionalization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove traces .

Q. How should conflicting biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

Address discrepancies through:

  • Pharmacokinetic studies : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor bioavailability .
  • Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites, particularly oxidation products of the tetrahydrospiro ring .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in spiro-indoline derivatives?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the pyrimidine ring’s H-bond interactions .
  • QSAR modeling : Train models on datasets of related compounds to correlate substituent electronegativity or steric bulk with activity .
  • MD simulations : Assess conformational stability of the spiro-junction under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can stereochemical impurities be minimized during spiro-ring formation?

  • Chiral catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to favor the desired diastereomer .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., ethyl L-lactate) to enhance enantiomeric excess .
  • Analytical monitoring : Chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomer ratios during synthesis .

Q. Methodological Notes

  • Safety : Despite limited toxicity data, handle the compound under BSL-2 conditions due to structural alerts (pyrimidine amines) .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) meticulously, as minor variations can alter spiro-ring kinetics .

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